

# spectroscopic data for methylaminoformyl chloride (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Methylaminoformyl chloride*

Cat. No.: *B057787*

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An In-depth Technical Guide on the Spectroscopic Data for **Methylaminoformyl Chloride**

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expected spectroscopic data for **methylaminoformyl chloride** (CAS: 6452-47-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for data acquisition.

## Data Presentation

The following tables summarize the predicted quantitative data for **methylaminoformyl chloride**. These predictions are based on the known structure of the molecule and typical spectroscopic values for similar functional groups.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.8 - 3.0	Doublet	3H	CH <sub>3</sub>
~5.0 - 6.0	Broad Singlet	1H	NH

Solvent:  $\text{CDCl}_3$ . The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The coupling between the NH proton and the methyl protons may be observed.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~25 - 30	$\text{CH}_3$
~165 - 170	$\text{C=O}$

Solvent:  $\text{CDCl}_3$ . The chemical shifts are referenced to the solvent peak.

Table 3: Key Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300	Medium	N-H Stretch
~2950	Medium	C-H Stretch (asymmetric)
~2850	Medium	C-H Stretch (symmetric)
~1750	Strong	$\text{C=O}$ Stretch (acid chloride)
~1550	Medium	N-H Bend

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
93/95	High	$[\text{M}]^+$ (Molecular ion, with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
58	Medium	$[\text{M} - \text{Cl}]^+$
57	Medium	$[\text{CH}_3\text{NCO}]^+$
30	High	$[\text{CH}_3\text{NH}]^+$

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **methylaminoformyl chloride**.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **methylaminoformyl chloride** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- $^1\text{H}$  NMR Acquisition:
  - A standard one-pulse sequence is used.
  - The spectral width is set to approximately 12 ppm, centered around 6 ppm.
  - A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
  - The relaxation delay is set to at least 1 second.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
  - The spectral width is set to approximately 200 ppm, centered around 100 ppm.

- A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of  $^{13}\text{C}$ .
- The relaxation delay is set to 2 seconds or more.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **methylaminoformyl chloride**.

Methodology:

- Sample Preparation:
  - KBr Pellet: Approximately 1-2 mg of solid **methylaminoformyl chloride** is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Thin Film (for low melting solids or liquids): A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.
  - The sample is placed in the spectrometer's sample holder.
  - The sample spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

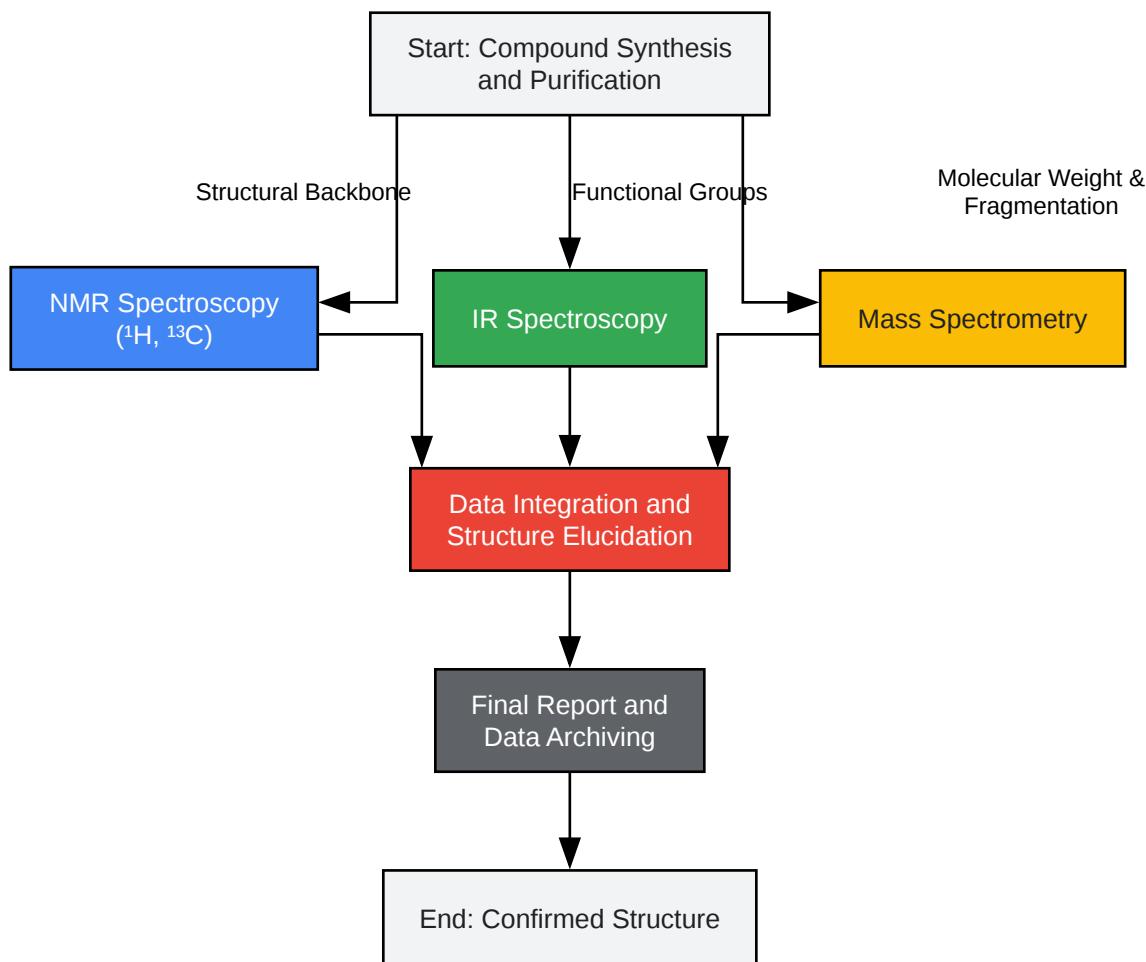
Objective: To determine the molecular weight and fragmentation pattern of **methylaminoformyl chloride**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

## Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound such as **methylaminoformyl chloride**.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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